molecular formula C10H10O4 B1206912 2-(Acetoxymethyl)benzoic acid CAS No. 35461-75-7

2-(Acetoxymethyl)benzoic acid

Cat. No.: B1206912
CAS No.: 35461-75-7
M. Wt: 194.18 g/mol
InChI Key: PBAFFKDGFHOMBF-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetoxymethyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Acetoxymethyl)benzoic acid can be synthesized from 2-(hydroxymethyl)benzoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride and a catalyst such as 1-methylimidazole in a solvent like 1,4-dioxane. The reaction is typically carried out at room temperature (25°C) for about an hour. The product is then purified using silica gel column chromatography, yielding the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetoxymethyl group can be hydrolyzed to form 2-(hydroxymethyl)benzoic acid.

    Esterification: The carboxyl group can react with alcohols to form esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

    Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

    Substitution: Involves the use of nucleophiles like amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 2-(Hydroxymethyl)benzoic acid.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-(Acetoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)benzoic acid involves its ability to undergo hydrolysis, releasing acetic acid and 2-(hydroxymethyl)benzoic acid. The latter can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)benzoic acid
  • 2-(Methoxymethyl)benzoic acid
  • 2-(Chloromethyl)benzoic acid

Uniqueness

2-(Acetoxymethyl)benzoic acid is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific reactions, such as hydrolysis and esterification, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(acetyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAFFKDGFHOMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188976
Record name 2-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-75-7
Record name 2-(Acetoxymethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035461757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main intermolecular interaction responsible for the crystal packing of 2-(Acetoxymethyl)benzoic acid?

A1: The primary intermolecular interaction responsible for the crystal packing of this compound is the well-known carboxylic acid dimer-forming R22(8) hydrogen-bond motif []. This motif involves two molecules of the compound forming two strong hydrogen bonds between their carboxylic acid groups.

Q2: Are there any other weaker interactions contributing to the crystal structure?

A2: Yes, besides the carboxylic acid dimer motif, weaker C(methylene,phenyl)–H⋯O(carbonyl) interactions, specifically C(6) and C(8) motifs, contribute to forming chains within the crystal structure. Additionally, one (methyl)C—H⋯π interaction provides interplanar binding, although it is noted to be weak [].

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